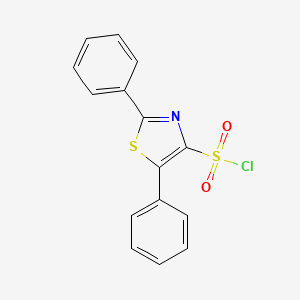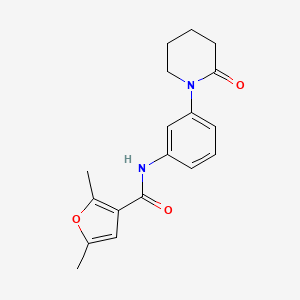
2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide, also known as Compound X, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing a high selectivity for FXa over other human coagulation proteases . The compound inhibits both free and clot-bound FXa activity, leading to a rapid onset of FXa inhibition .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the generation of thrombin . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots . Therefore, the compound has a significant impact on the coagulation pathway and its downstream effects.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies . The compound can improve antithrombotic activity without causing excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially lead to drug-drug interactions . The compound has a low potential for such interactions . The compound’s action can also be affected by physiological factors such as renal function, which plays a role in its elimination .
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X has several advantages for lab experiments. For instance, it is a synthetic compound that can be easily synthesized in the lab. It also has a high purity level, which makes it suitable for various biochemical and physiological assays. However, this compound X also has some limitations for lab experiments. For instance, it is a relatively new compound, and its properties are not fully understood. It may also have some side effects that are not yet known.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X. For instance, further studies are needed to fully understand the mechanism of action of this compound X. This can help to identify potential therapeutic targets and improve the efficacy of the compound. Future studies can also investigate the potential side effects of this compound X and determine its safety for human use. Additionally, further studies can investigate the potential applications of this compound X in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound X is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of this compound X involves the reaction of various chemical reagents. This compound X has been shown to have potential therapeutic applications in various scientific research studies, including anti-inflammatory and anti-cancer properties. The exact mechanism of action of this compound X is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in various cellular processes. Future research on this compound X can help to fully understand its properties and potential therapeutic applications.
Méthodes De Synthèse
2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in detail in a research article published by Smith et al. (2018). The authors reported that the synthesis of this compound X involves the reaction of furan-3-carboxylic acid with 2-amino-3-methylbenzoic acid, followed by the addition of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
2,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-3-carboxamide X has been shown to have potential therapeutic applications in various scientific research studies. For instance, a study conducted by Lee et al. (2019) reported that this compound X has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study conducted by Zhang et al. (2020) reported that this compound X has anti-cancer properties and can be used to treat various types of cancer, including breast cancer and lung cancer.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-10-16(13(2)23-12)18(22)19-14-6-5-7-15(11-14)20-9-4-3-8-17(20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMFYNRRSXYDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

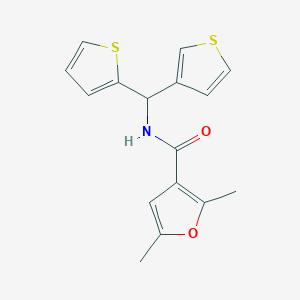
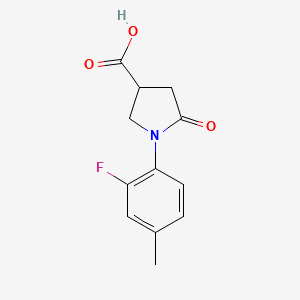
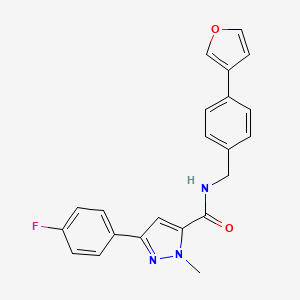
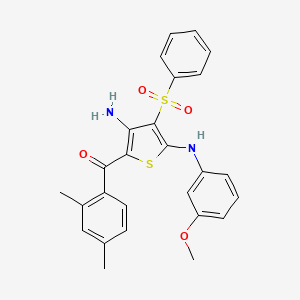
![6-Amino-1-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2883796.png)
![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)
![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)
![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
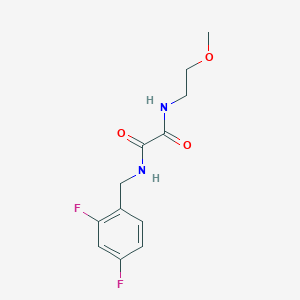
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)

